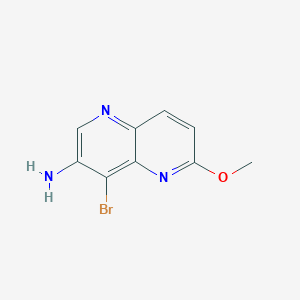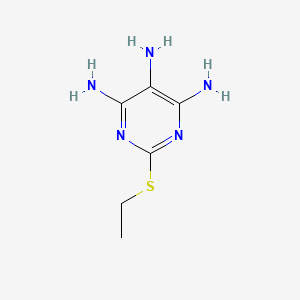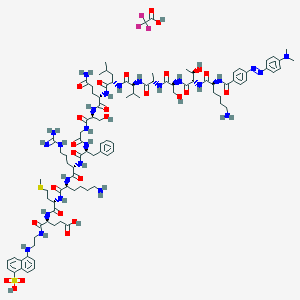![molecular formula C31H45N3O21 B3029696 Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP CAS No. 754954-71-7](/img/structure/B3029696.png)
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP is a complex oligosaccharide derivative. It consists of a galactose (Gal) unit linked to an N-acetylneuraminic acid (Neu5Ac) and N-acetylglucosamine (GlcNAc) moiety, which is further conjugated to a para-nitrophenyl (pNP) group. This compound is significant in the study of glycosylation processes and has applications in various biochemical assays.
生化学分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with influenza-virus hemagglutinin expressed in transfected human cells . The interaction between this compound and the hemagglutinin was demonstrated using STD-NMR experiments .
Cellular Effects
The compound influences cell function by interacting with specific receptors on the cell surface. For example, it has been shown to interact with the Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc HA receptor on HEK-293 T cells . This interaction influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules. For instance, it binds to the hemagglutinin of influenza viruses, influencing enzyme activation and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the final conjugation to the pNP group. The process often starts with the preparation of protected monosaccharide units, followed by their sequential assembly using glycosylation reactions. The final step involves the deprotection of the intermediate compound and conjugation to pNP .
Industrial Production Methods
Industrial production of this compound may involve automated glycan assembly techniques, which allow for the efficient and scalable synthesis of complex oligosaccharides. These methods utilize solid-phase synthesis and automated synthesizers to streamline the process .
化学反応の分析
Types of Reactions
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific glycosidases to release the individual sugar units.
Oxidation and Reduction: The hydroxyl groups on the sugar units can undergo oxidation and reduction reactions.
Substitution: The pNP group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Glycosidases: for hydrolysis.
Oxidizing agents: such as periodate for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Nucleophiles: for substitution reactions.
Major Products
The major products formed from these reactions include the individual monosaccharide units and their derivatives, depending on the specific reaction conditions .
科学的研究の応用
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: has a wide range of applications in scientific research:
Biochemical Assays: It is used as a substrate in enzymatic assays to study the activity of glycosidases and other carbohydrate-processing enzymes.
Glycomics Research: The compound is utilized in the study of glycan structures and their roles in biological processes.
Medical Research: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the context of viral infections and cancer.
Industrial Applications: The compound is used in the production of glycan-based materials and in the quality control of glycosylated products.
作用機序
The mechanism of action of Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP involves its interaction with specific enzymes and receptors. The compound serves as a substrate for glycosidases, which cleave the glycosidic bonds to release the individual sugar units. This process is crucial for studying enzyme specificity and activity . Additionally, the compound can bind to lectins and other carbohydrate-binding proteins, facilitating the study of carbohydrate-protein interactions .
類似化合物との比較
Similar Compounds
Gal|A(1-4)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: Similar structure but with a different glycosidic linkage.
Gal|A(1-3)[Neu5Ac|A(2-3)]GlcNAc-|A-pNP: Similar structure but with a different sialic acid linkage.
Uniqueness
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: is unique due to its specific glycosidic linkages and the presence of the pNP group, which makes it a valuable tool in enzymatic assays and glycomics research. Its structure allows for the detailed study of enzyme specificity and carbohydrate-protein interactions, providing insights into various biological processes .
特性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,31+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-KOLSOZNPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B3029616.png)




![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)


![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)




